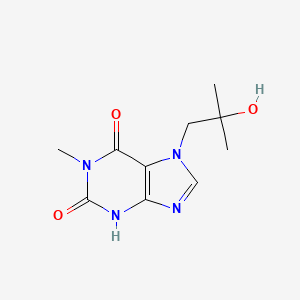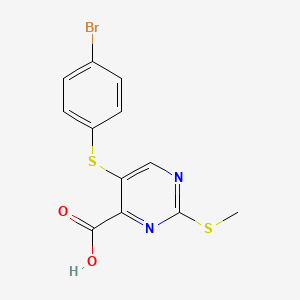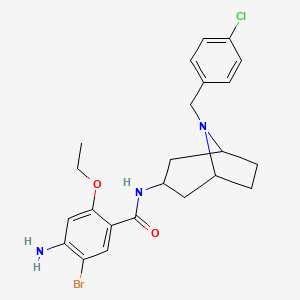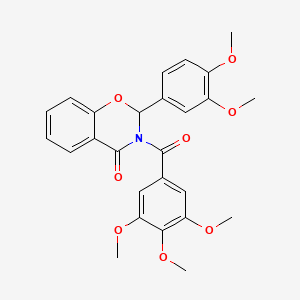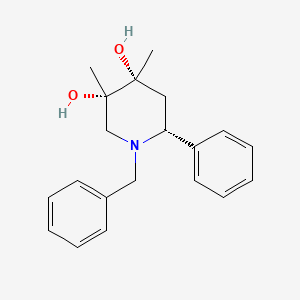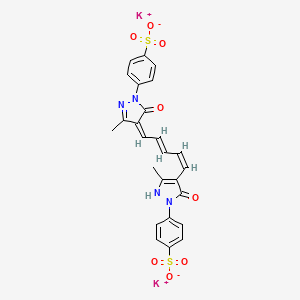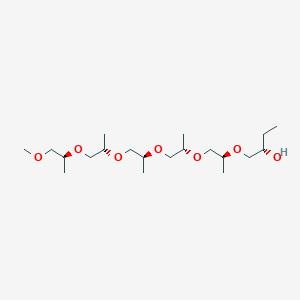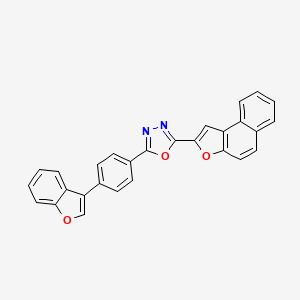
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, and an allylic alcohol group. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the use of starting materials such as 3,4-dimethoxybenzaldehyde and an appropriate chiral catalyst to induce the desired stereochemistry. The reaction typically proceeds through an aldol condensation followed by reduction to yield the final product.
Aldol Condensation: 3,4-Dimethoxybenzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 3,4-dimethoxychalcone.
Reduction: The intermediate is then reduced using a chiral catalyst, such as a chiral oxazaborolidine, to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The compound can be reduced to the corresponding saturated alcohol using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as boron tribromide (BBr3) to form the corresponding phenol derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Boron tribromide (BBr3), lithium aluminum hydride (LiAlH4)
Major Products Formed
Oxidation: 3,4-Dimethoxyphenylpropenal, 3,4-Dimethoxyphenylpropanoic acid
Reduction: 3,4-Dimethoxyphenylpropanol
Substitution: 3,4-Dihydroxyphenylprop-2-en-1-ol
Applications De Recherche Scientifique
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the treatment of certain diseases.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often attributed to its ability to modulate oxidative stress and inflammation. It may interact with enzymes and receptors involved in these pathways, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dimethoxycinnamyl alcohol
- 3,4-Dimethoxyphenylpropanol
- 3,4-Dihydroxyphenylprop-2-en-1-ol
Uniqueness
(S)-1-(3,4-Dimethoxyphenyl)prop-2-en-1-ol is unique due to its specific stereochemistry and the presence of both methoxy groups and an allylic alcohol. This combination of structural features contributes to its distinct chemical reactivity and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
872853-94-6 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(1S)-1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3/t9-/m0/s1 |
Clé InChI |
DFQDENBMPURIHD-VIFPVBQESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H](C=C)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(C=C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


